molecular formula C6H9N3O B12827077 N,4-dimethyl-1H-imidazole-2-carboxamide

N,4-dimethyl-1H-imidazole-2-carboxamide

Cat. No.: B12827077
M. Wt: 139.16 g/mol
InChI Key: HWALYLDILCXNOB-UHFFFAOYSA-N
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Description

N,4-dimethyl-1H-imidazole-2-carboxamide: is a heterocyclic organic compound featuring an imidazole ring substituted with methyl groups at the nitrogen and fourth positions, and a carboxamide group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-1H-imidazole-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-methylimidazole with a carboxylating agent such as carbon dioxide or phosgene, followed by methylation at the fourth position using methyl iodide or a similar methylating agent. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, to facilitate the deprotonation and subsequent nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes typically employ automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-1H-imidazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions, often using lithium aluminum hydride or sodium borohydride, can convert the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the imidazole ring, particularly at the positions adjacent to the nitrogen atoms. Common reagents include halogens and sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst, or sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: Imidazole-2-carboxylic acid derivatives.

    Reduction: N,4-dimethyl-1H-imidazole-2-amine.

    Substitution: Halogenated or sulfonylated imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N,4-dimethyl-1H-imidazole-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole ring is a common motif in many biologically active compounds, and modifications to its structure can lead to new drugs or biochemical probes.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes, including polymerization and surface modification.

Mechanism of Action

The mechanism by which N,4-dimethyl-1H-imidazole-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to enzyme active sites or receptor binding pockets, thereby modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-methylimidazole: Lacks the carboxamide group, making it less versatile in certain chemical reactions.

    4-methylimidazole: Similar structure but without the N-methyl substitution, leading to different reactivity and applications.

    Imidazole-2-carboxamide: Lacks the methyl groups, which can affect its solubility and binding properties.

Uniqueness

N,4-dimethyl-1H-imidazole-2-carboxamide is unique due to its dual methyl substitutions and carboxamide group, which confer distinct chemical and physical properties. These modifications enhance its stability, solubility, and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

N,5-dimethyl-1H-imidazole-2-carboxamide

InChI

InChI=1S/C6H9N3O/c1-4-3-8-5(9-4)6(10)7-2/h3H,1-2H3,(H,7,10)(H,8,9)

InChI Key

HWALYLDILCXNOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C(=O)NC

Origin of Product

United States

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